6-Chlorohexyl acetate

Description

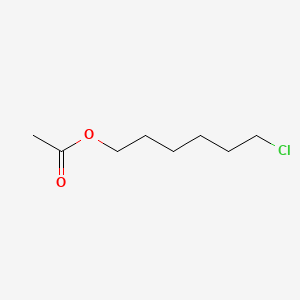

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEBJCQIQYFSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00885798 | |

| Record name | 1-Hexanol, 6-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40200-18-8 | |

| Record name | 1-Hexanol, 6-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40200-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanol, 6-chloro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040200188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 6-chloro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanol, 6-chloro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00885798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chlorohexyl Acetate and Its Precursors

Direct Esterification Approaches

Direct esterification stands as a fundamental method for the synthesis of 6-chlorohexyl acetate (B1210297). This typically involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

Catalytic Systems and Optimized Reaction Conditions

The successful synthesis of 6-chlorohexyl acetate via direct esterification hinges on the selection of an appropriate catalytic system and the optimization of reaction parameters. While traditional methods have employed mineral acids like sulfuric acid, contemporary research focuses on more efficient and reusable catalysts.

For the related synthesis of other haloalkyl esters, various catalytic systems have been explored. For instance, palladium, rhodium, and ruthenium-based catalysts have been utilized in the preparation of alpha-haloalkyl esters from acyl halides and hydrogen. google.com Palladium catalysts can be employed in homogeneous systems, such as palladium chloride dihydrate or palladium acetate, or as heterogeneous catalysts like palladium on a carbon carrier. google.com Rhodium trichloride (B1173362) trihydrate and various ruthenium compounds have also shown catalytic activity. google.com

In the context of esterification, metal salts like zinc methanesulfonate (B1217627) have proven effective for the esterification of chloroacetic acid with alcohols. researchgate.net The optimization of reaction conditions, such as the molar ratio of reactants, catalyst concentration, reaction time, and temperature, is crucial for maximizing the yield of the desired ester. researchgate.net For example, in the synthesis of isopropyl chloroacetate, a yield of 96.2% was achieved using a 1.1:1 molar ratio of isopropanol (B130326) to chloroacetic acid with 0.5 mol% zinc methanesulfonate catalyst at 85–90°C for 2.5 hours, with cyclohexane (B81311) as a water-carrying agent. researchgate.net

The following table outlines various catalytic systems used in esterification and related reactions:

Catalytic Systems for Esterification and Related Reactions| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Zinc methanesulfonate | Isopropanol, Chloroacetic acid | Isopropyl chloroacetate | 96.2% | researchgate.net |

| Palladium on carbon | Acyl halide, Hydrogen | Alpha-haloalkyl ester | - | google.com |

| Rhodium (III) chloride trihydrate | Acyl halide, Hydrogen | Alpha-haloalkyl ester | - | google.com |

| Ruthenium (III) chloride | Acyl halide, Hydrogen | Alpha-haloalkyl ester | - | google.com |

Investigations into Green Chemistry Principles in Esterification (e.g., solvent selection, atom economy)

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound, aiming to reduce environmental impact and enhance sustainability. Key considerations include the use of less hazardous solvents, improving atom economy, and employing reusable catalysts.

Solvent selection plays a critical role in the greenness of a synthetic process. The use of greener solvents or even solvent-free conditions is highly desirable. For instance, recent advancements in the synthesis of 6-bromohexyl acetate, a related compound, have explored solvent-free esterification using microwave irradiation, which significantly reduces reaction times and eliminates the need for volatile organic solvents.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important metric. Reactions with high atom economy generate minimal waste. Direct esterification, in principle, has a good atom economy, with water being the only byproduct.

The use of heterogeneous and reusable catalysts, such as zeolites and Nafion/silica (B1680970) composites, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. researchgate.net Furthermore, the development of halogen-free and base-free carbonylation of benzyl (B1604629) acetates, catalyzed by palladium complexes, presents a sustainable route to alkyl arylacetates, producing only acetone (B3395972) as a by-product. rsc.org

Comparative Analysis with Related Haloalkyl Acetate Syntheses (e.g., Bromo-Analogs)

A comparative analysis of the synthesis of this compound with its bromo-analog, 6-bromohexyl acetate, provides valuable insights into the influence of the halogen atom on reactivity and synthetic strategy.

The synthesis of 6-bromohexyl acetate is commonly achieved through the esterification of 6-bromohexanol with acetic acid, often catalyzed by sulfuric acid under reflux conditions. An alternative route involves the bromination of hexyl acetate at the terminal position using N-Bromosuccinimide (NBS) and a radical initiator.

In a comparative study of the polymerization of 3-(6-chlorohexyl)thiophene and its bromo-analog, the chloro-derivative led to a polymer with higher regioregularity. This suggests that the nature of the halogen can influence the properties of subsequent products.

The choice between a chloro or bromo precursor often depends on the desired reactivity in subsequent reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, which can be an advantage in nucleophilic substitution reactions. However, for applications where stability is paramount, the chloro-analog may be preferred.

Alternative Synthetic Routes and Transformations from Related Compounds

Besides direct esterification, this compound can be synthesized through alternative routes, primarily involving the modification of precursor molecules.

Derivation from 6-Chloro-1-hexanol (B31631) via Acylation

A prominent and efficient method for preparing this compound is the acylation of its precursor, 6-chloro-1-hexanol. prepchem.com This reaction involves treating 6-chloro-1-hexanol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. prepchem.com

A specific procedure involves stirring a solution of 6-chloro-1-hexanol, acetic anhydride, and pyridine in a dry ether solvent at room temperature. prepchem.com This method has been reported to yield this compound in high purity (99%). prepchem.com The reaction is generally straightforward and provides a high conversion of the alcohol to the corresponding acetate.

The precursor, 6-chloro-1-hexanol, can be synthesized from 1,6-hexanediol (B165255) by reaction with hydrochloric acid or using reagents like cyanuric chloride. lookchem.comorgsyn.orgresearchgate.netchemicalbook.com

The following table summarizes a reported synthesis of this compound from 6-chloro-1-hexanol:

Synthesis of this compound via Acylation| Reactants | Reagents | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 6-Chloro-1-hexanol, Acetic anhydride | Pyridine | Dry ethyl ether | 1 hour | 99% | prepchem.com |

Potential Routes via Halogen Exchange Reactions from Bromo- or Iodo-Analogs

Halogen exchange reactions, such as the Finkelstein reaction, present a potential pathway for the synthesis of this compound from its bromo- or iodo-analogs. manac-inc.co.jp This type of reaction involves the conversion of one alkyl halide to another by treatment with a salt of the desired halide. manac-inc.co.jpwikipedia.org

For instance, 6-bromohexyl acetate could potentially be converted to this compound by reacting it with a chloride salt, such as sodium chloride, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The equilibrium of this reaction is driven by the differential solubility of the halide salts in the solvent.

While this route is theoretically feasible, its practical application for the synthesis of this compound would depend on the relative reactivity of the C-Br versus C-Cl bond and the specific reaction conditions required to favor the formation of the chloro-derivative. Metal-catalyzed halogen exchange reactions, using copper, nickel, or palladium catalysts, have also been developed for aryl halides and could potentially be adapted for alkyl halides. rsc.org

Exploration of Mitsunobu Reactions and Related Esterification Pathways for Hexanol Derivatives

The Mitsunobu reaction is a notable and versatile method for the synthesis of esters, including this compound, from primary and secondary alcohols. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of an alcohol into an ester by employing triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.orgnih.gov The reaction proceeds under mild conditions and is known for its stereospecificity, resulting in an inversion of configuration at the alcohol's chiral center. organic-chemistry.orgnih.gov

In the synthesis of this compound, 6-chlorohexan-1-ol is treated with acetic acid in the presence of the PPh3 and DEAD or DIAD reagent system. organic-chemistry.orgwikipedia.org The mechanism involves the formation of a betaine (B1666868) from the reaction of PPh3 and DEAD, which then protonates the alcohol. This is followed by the formation of an alkoxyphosphonium salt, which serves as a good leaving group for nucleophilic attack by the acetate anion. organic-chemistry.org

A significant drawback of the classical Mitsunobu reaction is the generation of stoichiometric amounts of byproducts, namely triphenylphosphine oxide and a hydrazine (B178648) derivative, which can complicate product purification, especially in large-scale synthesis. organic-chemistry.orgtcichemicals.com This has led to the development of modified Mitsunobu reagents and procedures to simplify workup and improve efficiency. For instance, polymer-supported triphenylphosphine can be used, allowing for the easy removal of the phosphine (B1218219) oxide byproduct by filtration. wikipedia.org Similarly, alternative azodicarboxylates like di-p-chlorobenzyl azodicarboxylate (DCAD) have been developed, where the hydrazine byproduct can be readily separated by filtration and recycled. ucsb.edu

Recent advancements have also focused on developing catalytic versions of the Mitsunobu reaction to address the issue of stoichiometric waste. rsc.org Some approaches aim to regenerate the azodicarboxylate from its hydrazine byproduct, while others explore azo-reagent-free methods where the phosphine is activated through other means. rsc.org

Interactive Table 1: Reagents in Mitsunobu and Related Esterification Reactions

| Reagent Type | Conventional Mitsunobu | Modified/Alternative Pathways |

| Phosphine | Triphenylphosphine (PPh3) | Polymer-supported phosphines, Tributylphosphine (PBu3) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Di-tert-butylazodicarboxylate, Di-p-chlorobenzyl azodicarboxylate (DCAD) ucsb.edu |

| Carboxylic Acid | Acetic Acid | Acetic Anhydride |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) | Toluene, Diethyl ether wikipedia.org |

Process Considerations in Preparative Scale Research

Scaling up the synthesis of this compound from the laboratory to a preparative or pilot-plant scale requires careful consideration of several process parameters to ensure an efficient, safe, and economical process. acs.orgtesisenred.net

The formation of byproducts is a common challenge in chemical synthesis that can impact yield, purity, and cost. In the synthesis of this compound, potential byproducts can include 1,6-dibromohexane (B150918) and hexanediol (B3050542) diacetate, depending on the chosen synthetic route. chemicalbook.comnih.gov 1,6-Dibromohexane can be formed as a byproduct in reactions involving brominating agents, while hexanediol diacetate can result from the reaction of 1,6-hexanediol with an acetylating agent. chemicalbook.comresearchgate.net

To minimize the formation of these and other byproducts, several strategies can be employed:

Control of Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the order of reagent addition is crucial to favor the desired reaction pathway and suppress side reactions. google.com

Stoichiometry: Precise control over the molar ratios of the reactants can help to ensure complete conversion of the limiting reagent and minimize the formation of byproducts resulting from excess reactants.

Use of Selective Reagents: Employing chemoselective reagents can help to target the desired functional group transformation while leaving other parts of the molecule unaffected.

The use of reusable catalysts is a key principle of green chemistry, offering advantages in terms of reduced waste, lower costs, and simplified product purification. arkat-usa.orgmdpi.com In the context of esterification reactions for the synthesis of this compound, heterogeneous acid catalysts like Amberlyst-15 have emerged as a promising alternative to traditional homogeneous catalysts such as sulfuric acid. arkat-usa.orgmdpi.com

Amberlyst-15 is a strongly acidic, macroreticular, polystyrene-based ion-exchange resin with sulfonic acid groups. arkat-usa.org Its key advantages include:

Ease of Separation: As a solid catalyst, Amberlyst-15 can be easily removed from the reaction mixture by filtration, eliminating the need for a neutralization and extraction workup. arkat-usa.orgmdpi.com

Reusability: The catalyst can be regenerated and reused for multiple reaction cycles with minimal loss of activity, making the process more economical and sustainable. arkat-usa.orgrsc.org

Reduced Corrosion: Compared to mineral acids, solid acid catalysts are generally less corrosive to equipment. mdpi.com

The catalytic activity of Amberlyst-15 in esterification is influenced by factors such as the reaction temperature, catalyst loading, and the presence of water. ntnu.nonih.gov

Interactive Table 2: Performance of Amberlyst-15 in Esterification Reactions

| Parameter | Finding | Reference |

| Catalyst Loading | The optimal amount of catalyst is typically determined experimentally to maximize the reaction rate. | nih.gov |

| Reusability | Can be recycled and reused multiple times, often with only a slight decrease in activity. | arkat-usa.orgrsc.org |

| Reaction Conditions | Effective at moderate temperatures, with the removal of water often employed to drive the reaction towards completion. | ntnu.no |

| Mechanism | The reaction often follows an Eley-Rideal mechanism where one reactant adsorbs onto the catalyst surface and reacts with the other reactant from the bulk solution. | ntnu.no |

Optimizing reaction parameters is a critical step in developing a robust and efficient process for the synthesis of this compound, particularly when scaling up from the laboratory to a pilot plant. acs.orgtesisenred.net The goal is to maximize the yield of the desired product while maintaining high purity.

Key parameters that are typically optimized include:

Temperature: The reaction temperature influences the reaction rate and the formation of byproducts. An optimal temperature is chosen to achieve a reasonable reaction time while minimizing side reactions.

Reaction Time: The reaction is monitored over time to determine the point at which the maximum yield of the product is achieved. Prolonged reaction times can sometimes lead to product degradation.

Concentration of Reactants: The initial concentrations of the reactants can affect the reaction rate and equilibrium position.

Catalyst Loading: The amount of catalyst used can impact the reaction rate. An optimal loading is sought to achieve a desirable rate without incurring unnecessary costs.

Solvent: The choice of solvent can influence the solubility of reactants and the course of the reaction.

Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently study the effects of multiple parameters and their interactions, leading to a more comprehensive understanding of the process and the identification of optimal reaction conditions.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions at the Chlorinated Center

The carbon atom attached to the chlorine is an electrophilic site susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. These reactions are fundamental in synthetic organic chemistry for introducing a variety of functional groups.

Nucleophilic substitution reactions at a saturated carbon center can proceed through two main mechanisms: the unimolecular (S_N1) and the bimolecular (S_N2) pathway. The structure of the substrate is a critical factor in determining which mechanism is favored.

6-Chlorohexyl acetate (B1210297) is a primary alkyl halide. The carbon atom bonded to the chlorine is attached to only one other carbon atom. This structural feature has significant implications for the favored mechanistic pathway.

S_N2 Pathway: This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For 6-chlorohexyl acetate, the S_N2 pathway is strongly favored. This is due to the low steric hindrance around the primary carbon center, which allows for easy "backside attack" by the nucleophile.

S_N1 Pathway: This mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. The rate of this reaction depends only on the concentration of the substrate. The S_N1 pathway is highly disfavored for this compound because it would require the formation of a very unstable primary carbocation.

Therefore, mechanistic studies conclude that nucleophilic substitution reactions on this compound proceed almost exclusively through the S_N2 pathway.

| Mechanism | Description | Favored for this compound? | Reasoning |

| S_N2 | Concerted (one-step) mechanism. | Yes | Primary alkyl halide with low steric hindrance. |

| S_N1 | Stepwise mechanism via a carbocation intermediate. | No | Formation of a highly unstable primary carbocation is required. |

The S_N2 reaction of this compound with various nucleophiles allows for the synthesis of a wide array of derivatives. The chloride ion is a good leaving group, facilitating these transformations.

Hydroxides: Reaction with hydroxide (B78521) ions (e.g., from sodium hydroxide) results in the formation of 6-hydroxyhexyl acetate. This reaction introduces a hydroxyl group.

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an excellent nucleophile. Its reaction with this compound efficiently produces 6-azidohexyl acetate. This product can be further transformed, for example, into an amine via reduction.

Thiols: Thiolates (RS⁻), generated from thiols in the presence of a base, are strong nucleophiles that readily displace the chloride to form thioethers. For instance, reaction with sodium ethanethiolate would yield 6-(ethylthio)hexyl acetate.

Amines: Neutral amines, such as ammonia (B1221849) or primary/secondary amines, can act as nucleophiles. The initial reaction forms an ammonium (B1175870) salt, which is then deprotonated to yield the corresponding substituted amine. This method is a common route to synthesizing amino-functionalized compounds.

Regioselectivity: The nucleophilic substitution reactions of this compound are highly regioselective. The nucleophilic attack occurs exclusively at the carbon atom bonded to the chlorine (C-6). The carbonyl carbon of the ester group is less electrophilic towards these nucleophiles under typical S_N2 conditions, and the C-Cl bond is the most polarized and weakest bond, making it the preferential site of reaction.

Stereochemical Aspects: The S_N2 mechanism proceeds with a defined stereochemical outcome: inversion of configuration at the reaction center. However, since the chlorinated carbon in this compound is not a chiral center (it is bonded to two hydrogen atoms), the reaction does not produce stereoisomers. If a chiral analogue were used, the S_N2 reaction would lead to a single enantiomer with the opposite configuration at the reaction site.

The nucleophilic substitution reactions described above are pivotal for creating a variety of bifunctional molecules, where one end is an acetate ester and the other bears a new functional group.

| Nucleophile | Reagent Example | Product | Functional Group Introduced |

| Hydroxide | Sodium Hydroxide (NaOH) | 6-Hydroxyhexyl acetate | Alcohol (-OH) |

| Azide | Sodium Azide (NaN₃) | 6-Azidohexyl acetate | Azide (-N₃) |

| Thiolate | Sodium Ethanethiolate (NaSEt) | 6-(Ethylthio)hexyl acetate | Thioether (-SEt) |

| Amine | Ammonia (NH₃) | 6-Aminohexyl acetate | Amine (-NH₂) |

Ester Functional Group Transformations

The ester group in this compound can undergo its own set of characteristic reactions, most notably hydrolysis.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acidic Hydrolysis: Under acidic conditions (e.g., in the presence of a strong acid like H₂SO₄ and water), the ester is hydrolyzed to acetic acid and 6-chlorohexanol. This reaction is reversible and is the reverse of the Fischer esterification process. The mechanism, known as A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), involves the following steps:

Protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water moiety to the oxygen of the leaving alcohol group.

Elimination of the protonated leaving group (6-chlorohexanol) and regeneration of the carbonyl group.

Deprotonation of the carbonyl oxygen to yield acetic acid and regenerate the acid catalyst.

Basic Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (NaOH), ester hydrolysis is an irreversible process. The products are the salt of the carboxylic acid (sodium acetate) and the alcohol (6-chlorohexanol). The mechanism, known as B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is the rate-determining step and forms a tetrahedral intermediate.

The tetrahedral intermediate collapses, eliminating the alkoxide ion (6-chlorohexan-1-olate) as the leaving group.

A rapid, irreversible acid-base reaction occurs where the newly formed acetic acid protonates the alkoxide ion, yielding 6-chlorohexanol and the carboxylate salt (sodium acetate). This final deprotonation step drives the reaction to completion.

Transesterification Reactions with Various Alcohol Substrates

Transesterification is a fundamental process in organic chemistry for converting one ester into another through the exchange of the alkoxy group. This equilibrium-driven reaction is typically catalyzed by either an acid or a base. For this compound, transesterification involves the reaction with a different alcohol (R'-OH) to produce a new ester and 1-hexanol.

Under acidic catalysis, the carbonyl oxygen of the acetate group is protonated, enhancing the electrophilicity of the carbonyl carbon. A nucleophilic attack by the incoming alcohol (e.g., ethanol) leads to a tetrahedral intermediate. Subsequent elimination of acetic acid yields the new ester, 6-chlorohexyl ethanoate.

Base-catalyzed transesterification proceeds via the formation of a potent nucleophile, an alkoxide, from the reacting alcohol. This alkoxide attacks the carbonyl carbon of this compound. The resulting tetrahedral intermediate then collapses, expelling the original acetate group and forming the new ester. To drive the equilibrium towards the desired product, it is common to use the alcohol reactant as the solvent.

The general scheme for this reaction is as follows: CH3CO2(CH2)6Cl + R'OH ⇌ R'CO2(CH2)6Cl + CH3OH

Different alcohol substrates can be employed, leading to a variety of 6-chlorohexyl esters. The choice of catalyst and reaction conditions depends on the substrate's sensitivity to acidic or basic media.

| Catalyst Type | General Conditions | Reactant Alcohol (R'-OH) | Potential Product |

| Acid (e.g., H₂SO₄) | Heat, excess R'-OH | Methanol | 6-Chlorohexyl formate |

| Base (e.g., NaOR') | R'-OH as solvent | Ethanol | 6-Chlorohexyl propanoate |

| Enzyme (e.g., Lipase) | Mild temperature, organic solvent | Butanol | 6-Chlorohexyl butyrate |

Reductive Cleavage of the Ester Moiety

The ester functionality of this compound can be selectively removed through reductive cleavage to yield the corresponding alcohol, 6-chloro-1-hexanol (B31631). This transformation, often referred to as deacetylation, is a crucial deprotection step in multi-step syntheses. Various methods are available for the cleavage of acetate esters, often employing hydride reagents or catalytic processes.

A mild and regioselective method for the cleavage of primary acetates involves the use of a combination of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and diisobutylaluminium hydride (DIBAL-H). This system has proven effective across a wide range of substrates with high tolerance for other functional groups, making it a plausible method for the deacetylation of this compound without affecting the terminal chloride.

Other methods for ester cleavage often involve harsh conditions that might not be compatible with the alkyl chloride group. For instance, saponification with a strong base followed by an acidic workup would convert the acetate to an alcohol, but could also lead to substitution of the chloride. Therefore, milder, selective methods are preferred.

| Reagent System | Solvent | Temperature | Product |

| Cp₂ZrCl₂ / DIBAL-H | Dichloromethane (DCM) | Room Temperature | 6-Chloro-1-hexanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to Room Temp | 6-Chloro-1-hexanol |

| Sodium borohydride (B1222165) (NaBH₄) in MeOH/H₂O | Methanol/Water | Reflux | 6-Chloro-1-hexanol |

Reactions Involving the Alkyl Chain

The presence of a primary alkyl chloride at the terminus of the hexyl chain provides a reactive site for various nucleophilic substitution and organometallic reactions, allowing for extensive functionalization.

Radical Reactions and Their Application in Alkyl Chain Functionalization

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate an alkyl radical. This process, often initiated by photoredox catalysis or radical initiators, opens pathways for alkyl chain functionalization. One key strategy for generating such radicals from alkyl halides is through halogen-atom-transfer (XAT). In this process, a photochemically generated radical abstracts the chlorine atom from this compound, yielding a primary alkyl radical.

This reactive intermediate, the 6-acetoxyhexyl radical, can then participate in a variety of subsequent reactions. For example, it can be trapped by radical acceptors to form new C-C or C-heteroatom bonds, or undergo cyclization reactions if an appropriate internal trap is present. These radical-mediated processes are valued for their ability to proceed under mild conditions and their tolerance of various functional groups, such as the ester moiety present in the molecule.

Oxidative Transformations of the Hexyl Moiety

The hexyl chain of this compound consists of methylene (B1212753) (CH₂) groups that are susceptible to oxidative transformations, although they are generally unactivated. Selective oxidation of a specific C-H bond along the alkyl chain is challenging but can be achieved using specialized catalytic systems. Such reactions could potentially introduce new functional groups like hydroxyl or carbonyl groups.

For instance, catalytic systems involving transition metals can activate C-H bonds and, in the presence of an oxidant, lead to their functionalization. The position of oxidation would be influenced by both steric and electronic factors. While specific studies on this compound are not prevalent, related research on long-chain alkanes suggests that oxidation could lead to a mixture of secondary alcohols or ketones. The presence of the electron-withdrawing chloro and acetate groups at opposite ends of the chain would likely have a directing effect on the regioselectivity of such transformations.

C-C Bond Formation Reactions Utilizing the Alkyl Halide Functionality

The alkyl halide functionality is a cornerstone for carbon-carbon bond formation in organic synthesis. This compound can serve as an electrophilic partner in various cross-coupling reactions or be converted into a nucleophilic organometallic reagent.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) can generate the corresponding Grignard reagent, (6-acetoxyhexyl)magnesium chloride.

Cl(CH₂)₆OAc + Mg → ClMg(CH₂)₆OAc

This organometallic species behaves as a potent carbon nucleophile. However, its synthesis and use are complicated by the presence of the ester group, which is electrophilic. The Grignard reagent can potentially react intramolecularly or with another molecule of the starting material. To avoid this, the reaction is typically carried out at low temperatures, or the ester is first protected. Once formed, this Grignard reagent can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new C-C bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for C-C bond formation between an organohalide and an organoboron compound. While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. This compound could potentially be coupled with various aryl or vinyl boronic acids or their esters in the presence of a suitable palladium catalyst and a base. This would result in the formation of compounds where the chloro-substituted carbon is bonded to an aryl or vinyl group.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

| Grignard Reaction | 1. Mg, THF 2. Electrophile (e.g., CO₂) 3. H₃O⁺ | Low Temperature | Carboxylic Acid |

| Suzuki Coupling | R-B(OH)₂ (Organoboron) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-(CH₂)₆OAc |

Polymerization Reactions and Related Chemical Applications

This compound is a bifunctional molecule that can serve as a building block, or monomer, for the synthesis of various polymers. Its two distinct functional groups allow for its incorporation into polymer chains through different polymerization mechanisms.

For example, the molecule can be modified to create an α,ω-bifunctional monomer suitable for step-growth polymerization. The terminal chloride can be converted into an amine via reactions such as the Gabriel synthesis or by displacement with azide followed by reduction. Simultaneously, the acetate group can be hydrolyzed to a primary alcohol. The resulting 6-amino-1-hexanol (B32743) is a classic monomer used in the synthesis of polyamides, such as certain types of nylon, through condensation with a dicarboxylic acid. Alternatively, if the acetate is hydrolyzed and the chloride is left intact, the resulting 6-chloro-1-hexanol can be used to synthesize polyethers.

Furthermore, the alkyl chloride group can act as an initiator in certain types of chain-growth polymerizations, such as Atom Transfer Radical Polymerization (ATRP). While alkyl bromides and iodides are more common initiators due to their weaker carbon-halogen bonds, alkyl chlorides can also initiate the polymerization of monomers like styrenes or acrylates under appropriate catalytic conditions.

Copolymerization Studies with Thiophene (B33073) Derivatives and Other Monomers

While direct copolymerization studies explicitly featuring a this compound-derived monomer are not extensively detailed in the literature, the principles of quasi-living polymerization mechanisms, such as the Grignard Metathesis (GRIM) polymerization, provide a framework for its potential application. The GRIM method proceeds via a chain-growth mechanism, which allows for the synthesis of block copolymers by the sequential addition of different monomers. core.ac.ukcmu.edu

In this context, a monomer like 3-(6-acetoxyhexyl)thiophene, derived from this compound, could be polymerized first to form a living polymer chain. Subsequently, a different thiophene derivative or another suitable monomer could be introduced to the reaction, leading to the formation of a diblock copolymer. The "living" nature of the nickel-terminated polymer chain end allows it to initiate the polymerization of the second monomer, creating a well-defined block structure. core.ac.uk This approach enables the combination of the properties of poly(3-(6-acetoxyhexyl)thiophene), such as its functional side chain, with the electronic or optical properties of other thiophene-based polymers.

Investigation of Halogen Identity Influence on Polymer Regioregularity and Molar Mass

The identity of the halogen atom on the alkyl side chain of a thiophene monomer significantly influences the resulting polymer's structural and physical properties. A comparative study involving the oxidative polymerization of 3-(6-chlorohexyl)thiophene and its bromo-analog, 3-(6-bromohexyl)thiophene, using FeCl₃ provides insight into this effect. researchgate.net

The polymerization of these two monomers yields their corresponding polymers, poly[3-(6-chlorohexyl)thiophene] and poly[3-(6-bromohexyl)thiophene]. Analysis of the resulting polymers reveals that the monomer with the bromo-substituent tends to produce a polymer with a more regular structure compared to the chloro-substituted monomer. researchgate.net This difference in regioregularity—the consistency of the head-to-tail linkages between monomer units—can have profound effects on the polymer's electronic and optical properties, as higher regioregularity typically leads to more efficient charge transport and distinct optical absorption characteristics. kuleuven.benih.gov

The structural differences can be observed through spectroscopic methods. For instance, ¹H-NMR spectroscopy can be used to analyze the relative areas of signals corresponding to the methylene group adjacent to the thiophene ring, providing clues about the polymer's structural order. researchgate.net

| Polymer | Monomer Precursor | ¹H-NMR (δ, ppm, CDCl₃) | FT-IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm, CHCl₃) |

|---|---|---|---|---|

| Poly[3-(6-chlorohexyl)thiophene] | 3-(6-Chlorohexyl)thiophene | 1.30-1.85 (m, 8H), 2.50-2.90 (m, 2H), 3.52 (m, 2H), 6.93, 6.99, 7.02, 7.09 (4s, 1H) | 3057 (ArC-H), 2927 & 2853 (sp³ C-H), 1440 (C=C thiophene), 830 (C-H thiophene), 726 (C-Cl) | 434 |

| Poly[3-(6-bromohexyl)thiophene] | 3-(6-Bromohexyl)thiophene | 1.30-1.85 (m, 8H), 2.50-2.90 (m, 2H), 3.40 (t, 2H), 6.93, 6.99, 7.02, 7.09 (4s, 1H) | 3057 (ArC-H), 2927 & 2853 (sp³ C-H), 1440 (C=C thiophene), 830 (C-H thiophene), 650 (C-Br) | 436 |

Mechanistic Insights into Polymerization Processes Initiated or Propagated by this compound Fragments

The most relevant polymerization mechanism for monomers derived from this compound, such as 2,5-dibromo-3-(6-acetoxyhexyl)thiophene, is the nickel-initiated cross-coupling reaction known as the Grignard Metathesis (GRIM) polymerization. cmu.edu This process is not a step-growth polymerization but rather proceeds through a quasi-living chain-growth mechanism. core.ac.uk

The key steps in the GRIM mechanism are as follows:

Monomer Activation : The starting monomer, a 2,5-dihalo-3-alkylthiophene, undergoes a magnesium-halogen exchange (Grignard metathesis) to form an organomagnesium species. This reaction creates a mixture of regioisomers, but typically only one is reactive and incorporates into the polymer chain. cmu.edu

Initiation : The activated monomer reacts with a Ni(II) catalyst, such as Ni(dppp)Cl₂, to form an organonickel compound. This is the first step of the catalytic cycle. cmu.edu

Propagation : The polymer chain grows through the insertion of one monomer unit at a time. The nickel complex remains at the end of the growing polymer chain, which allows for the controlled, chain-growth nature of the polymerization. core.ac.uk

Termination : The polymerization can be terminated by various means, including the addition of a Grignard reagent, which "end-caps" the polymer chain with a specific functional group. cmu.edufigshare.com

This mechanism allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. core.ac.uk The presence of the acetoxyhexyl side chain, derived from this compound, is generally compatible with the GRIM polymerization conditions, provided that appropriate reaction parameters are maintained to prevent side reactions.

Strategic Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block in Complex Carbohydrate Synthesis

The synthesis of complex carbohydrates and glycoconjugates is essential for advancing the field of glycobiology and developing carbohydrate-based therapeutics. 6-Chlorohexyl acetate (B1210297) serves as a key starting material for introducing a functionalizable linker arm, the aglycon, onto sugar moieties. This linker facilitates the attachment of carbohydrates to proteins, surfaces, or reporter molecules.

The introduction of a 6-chlorohexyl aglycon is a critical first step in many complex carbohydrate syntheses. This is typically achieved through a glycosylation reaction, where a suitably protected sugar donor is coupled with 6-chloro-1-hexanol (B31631) (derived from the hydrolysis of 6-chlorohexyl acetate) or a related acceptor. For instance, in the synthesis of Lewis X (LeX) analogues, a monosaccharide acceptor featuring a 6-chlorohexyl aglycon is prepared. This process can involve multiple steps, starting from a known chlorohexyl glucoside, which is deacetylated and then converted to a benzylidene acetal (B89532). Subsequent chloroacetylation and reductive opening of the benzylidene acetal yield the desired acceptor molecule ready for glycosylation. orgsyn.org The presence of the 6-chlorohexyl group has been found to be beneficial in certain glycosylation reactions; for example, the coupling of an N-acetylglucosamine acceptor with a galactosyl imidate donor proceeded more effectively with a 6-chlorohexyl aglycon compared to a 6-azidohexyl one. orgsyn.orgnih.gov

Once a monosaccharide or disaccharide bearing the 6-chlorohexyl aglycon is prepared, it can be further elaborated into more complex oligosaccharide structures. A notable application is in the convergent synthesis of analogues of the tumor-associated carbohydrate antigen Lewis X (LeX). orgsyn.orgnih.gov In this context, a disaccharide containing the 6-chlorohexyl group is converted into an acceptor and then fucosylated to produce the protected 6-chlorohexyl LeX trisaccharide. orgsyn.org This trisaccharide serves as a common, stable intermediate that can be purified and stored before being converted into various functionalized derivatives for immunological studies or for conjugation to carrier proteins and immobilization on surfaces. orgsyn.orgnih.gov

| Intermediate | Description | Role in Synthesis | Reference |

|---|---|---|---|

| 6-Chlorohexyl Glucoside | Initial starting material with the chlorohexyl aglycon attached to a glucose unit. | Precursor to the monosaccharide acceptor. | orgsyn.org |

| Protected 6-Chlorohexyl Disaccharide | Intermediate formed after the first glycosylation step. | Converted to an acceptor for the subsequent fucosylation. | orgsyn.org |

| Protected 6-Chlorohexyl LeX Trisaccharide | The central, stable trisaccharide formed after fucosylation. | Common precursor for various functionalized LeX analogues. | orgsyn.orgnih.gov |

The true synthetic utility of the 6-chlorohexyl group lies in its ability to be converted into a wide range of other functional groups after the core oligosaccharide has been assembled. The terminal chloride is a good leaving group, readily displaced by various nucleophiles. This strategy allows for the late-stage diversification of complex molecules. The protected 6-chlorohexyl LeX trisaccharide, for example, is an excellent precursor for synthesizing azidohexyl and thiohexyl analogues in high yields (70–95%). orgsyn.org

The azide (B81097) group can be introduced via nucleophilic substitution with sodium azide. This azidohexyl derivative is particularly useful as it can be subsequently reduced to an aminohexyl group, providing a primary amine for conjugation, or used in "click chemistry" reactions. orgsyn.org Similarly, thiohexyl derivatives can be prepared by substitution with thioacetate (B1230152) or benzylthioate anions. These thio-linked analogues are valuable for immobilization on gold surfaces. orgsyn.org

Furthermore, the functional transformations can be performed under various conditions. For instance, deprotection of the 6-chlorohexyl and 6-azidohexyl intermediates using dissolving metal conditions (Birch reduction) can simultaneously remove protecting groups and convert the terminal function, leading directly to the target n-hexyl and 6-aminohexyl trisaccharides, respectively. orgsyn.org

| Starting Group | Reagent/Condition | Resulting Functional Group | Application/Significance | Reference |

|---|---|---|---|---|

| -Cl (Chlorohexyl) | NaN3 | -N3 (Azidohexyl) | Precursor to amino group; used in click chemistry. | orgsyn.org |

| -N3 (Azidohexyl) | Dissolving metal reduction | -NH2 (Aminohexyl) | Conjugation to proteins or other molecules. | orgsyn.org |

| -Cl (Chlorohexyl) | CH3COS- or BnS- | -SCOCH3 or -SBn (Thioacetyl/Thiobenzyl) | Precursor to thiol for surface immobilization. | orgsyn.org |

| -Cl (Chlorohexyl) | Dissolving metal reduction | -H (n-Hexyl) | Provides a simple aliphatic chain. | orgsyn.org |

Precursor for Diversified Molecular Scaffolds

Beyond carbohydrate chemistry, the structural features of this compound make it an attractive starting point for the synthesis of a variety of molecular scaffolds. The C6 chain can be integrated as a flexible linker or as the backbone for more elaborate structures.

The 6-chlorohexyl moiety is a convenient platform for developing long-chain aliphatic derivatives with specific functionalities at one or both ends. The chlorine atom can be displaced by a wide array of nucleophiles to introduce functional groups such as amines, azides, thiols, cyanides, or larger molecular fragments. Simultaneously, the acetate group can be hydrolyzed to a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. This orthogonal reactivity allows for the synthesis of hetero-bifunctional C6 linkers, which are valuable in areas such as drug delivery and materials science. For example, the conversion of a 6-chlorohexyl glycoside to its corresponding n-hexyl derivative demonstrates the simple removal of the terminal functionality to yield a purely aliphatic chain. orgsyn.org More complex functionalities can be introduced by choosing appropriate nucleophiles for the substitution reaction, thereby tailoring the properties of the resulting aliphatic chain.

While direct synthesis of frameworks like 1,4-benzodioxane (B1196944) typically proceeds from catechol derivatives, this compound can serve as a precursor to the linear C6 linkers required for the synthesis of various macrocycles and other large heterocyclic systems. Through simple chemical transformations, this compound can be converted into key intermediates such as 1,6-dichlorohexane, 1,6-diiodohexane, or 1,6-hexanediol (B165255).

These difunctional C6 linkers are ideal building blocks for constructing macrocyclic rings. For example, 1,6-dihalohexanes can react with diphenols or catechols under Williamson ether synthesis conditions to form macrocyclic polyethers, including certain types of crown ether analogues. Similarly, reaction with diamines can lead to the formation of macrocyclic lactams or polyamines. The six-carbon chain provides significant flexibility, allowing for the formation of medium to large ring systems that are often challenging to synthesize via other methods. This approach enables the incorporation of a flexible, hydrophobic C6 spacer into a larger molecular architecture, influencing the final molecule's conformation and binding properties.

Applications in the Synthesis of Synthetic Reagents and Ligands for Catalysis

This compound serves as a valuable bifunctional building block in the synthesis of specialized ligands for transition-metal catalysis. Its utility stems from the presence of two distinct reactive sites: a terminal chloro group, which is susceptible to nucleophilic substitution, and an acetate ester, which can be hydrolyzed to a primary alcohol for further functionalization. This dual reactivity allows for the introduction of a flexible six-carbon spacer into ligand architectures, enabling fine-tuning of steric and electronic properties of the resulting metal complexes.

A prime application is in the synthesis of phosphine (B1218219) ligands, which are crucial in a multitude of catalytic processes, including cross-coupling and hydrogenation reactions. cfmot.detcichemicals.com The synthesis typically involves the reaction of this compound with a metal phosphide, such as lithium diphenylphosphide (LiPPh₂), in an Sₙ2 reaction. In this process, the diphenylphosphide anion acts as the nucleophile, displacing the chloride leaving group to form a new phosphorus-carbon bond. csbsju.edu

The resulting product, 6-(diphenylphosphino)hexyl acetate, is a functionalized monodentate phosphine ligand. The hexyl chain provides steric bulk and influences the ligand's cone angle, while the terminal acetate group offers a site for secondary modifications. For instance, hydrolysis of the acetate yields the corresponding alcohol, 6-(diphenylphosphino)hexan-1-ol. This hydroxyl group can be used to alter the ligand's solubility—making it more soluble in polar protic solvents—or to immobilize the ligand onto a solid support, such as silica (B1680970) or a polymer resin, which facilitates catalyst recovery and reuse.

Table 1: Example Synthesis of a Functionalized Phosphine Ligand

| Reactant | Reagent | Product | Purpose of Product |

| This compound | Lithium diphenylphosphide (LiPPh₂) | 6-(Diphenylphosphino)hexyl acetate | Intermediate phosphine ligand with a modifiable acetate group. |

| 6-(Diphenylphosphino)hexyl acetate | Lithium aluminum hydride (LiAlH₄) or NaOH/H₂O | 6-(Diphenylphosphino)hexan-1-ol | Phosphine ligand with a terminal hydroxyl group for tuning solubility or immobilization. |

Role in Material Science Precursor Chemistry

The distinct and orthogonally reactive functional groups of this compound make it a versatile precursor in the field of material science, where precise molecular architecture is key to function. It can be used to synthesize custom monomers for specialty polymers or as an intermediate for advanced functional materials.

Synthesis of Monomers for Specialty Polymers and Copolymers

In polymer chemistry, this compound is an attractive starting material for creating monomers with pendant functional groups or for incorporation as a chain-transfer agent in controlled polymerization reactions. The chloroalkyl functionality can be converted into a polymerizable group, such as a methacrylate (B99206) or acrylate.

For example, a specialty monomer can be synthesized by first reacting this compound with sodium iodide in acetone (B3395972) (a Finkelstein reaction) to yield the more reactive 6-iodohexyl acetate. Subsequent reaction with a salt of a polymerizable acid, such as potassium methacrylate, allows for the nucleophilic substitution of the iodide, forming 6-(methacryloyloxy)hexyl acetate. This new molecule is a monomer containing a flexible six-carbon spacer separating the acetate tail from the polymerizable methacrylate head.

Polymers derived from such monomers can exhibit unique properties. The hexyl acetate side chains can act as internal plasticizers, lowering the glass transition temperature (Tg) of the resulting polymer and imparting flexibility. Furthermore, post-polymerization hydrolysis of the acetate groups would unmask pendant hydroxyl groups, transforming a hydrophobic polymer into a hydrophilic one, suitable for applications in coatings, hydrogels, or biomaterials. mdpi.com

Table 2: Synthesis Pathway for a Specialty Acrylate Monomer

| Starting Material | Reagent(s) | Intermediate/Product | Application of Monomer |

| This compound | 1. Sodium iodide (NaI) 2. Potassium acrylate | 6-(Acryloyloxy)hexyl acetate | Used in free-radical polymerization to create specialty polymers with functionalizable side chains and enhanced flexibility. |

Preparation of Advanced Intermediates for Functional Materials Research

This compound is employed as a molecular linker or spacer to synthesize complex organic molecules used in functional materials. Its linear chain and terminal functional groups allow for the covalent connection of two different molecular entities, such as a chromophore and a substrate, or the formation of self-assembled monolayers (SAMs) on surfaces.

The synthetic strategy involves sequential reactions at either end of the molecule. The chloro group can be used in an alkylation reaction to attach the hexyl chain to a molecule of interest (e.g., a dye, a sensor molecule, or a biocompatible moiety) via a nucleophilic atom like oxygen, nitrogen, or sulfur. nih.gov Following this attachment, the acetate group at the other end can be hydrolyzed to reveal a terminal hydroxyl group. This hydroxyl group is then available for further reaction, such as esterification or etherification, to connect to a second molecular component or to anchor the entire assembly to a surface like silicon oxide or gold (after conversion to a thiol).

This step-wise approach allows for the rational design of materials where the spacing between functional components is critical for performance, such as in molecular electronics, biosensors, or functional surface coatings.

Table 3: Application as a Bifunctional Linker Intermediate

| Step | Substrate | Reagent | Product | Function |

| 1 | Phenolic Dye (Dye-OH) | This compound, K₂CO₃ | Dye-O-(CH₂)₆-OAc | Attachment of spacer arm to a functional molecule. |

| 2 | Dye-O-(CH₂)₆-OAc | NaOH, H₂O | Dye-O-(CH₂)₆-OH | Deprotection to reveal a terminal reactive site for surface attachment or further coupling. |

Advanced Analytical Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. chemrxiv.org It is a non-invasive method, making it ideal for a wide range of chemical analyses, from confirming the structure of synthesized compounds to monitoring the progress of chemical reactions in real-time. chemrxiv.org

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the molecular structure and connectivity of organic compounds like 6-chlorohexyl acetate (B1210297). By analyzing the chemical shifts, signal integrations, and coupling patterns, chemists can piece together the molecular framework.

In the ¹H NMR spectrum of 6-chlorohexyl acetate, each unique proton environment generates a distinct signal. The protons on the methyl group of the acetate moiety are expected to appear as a singlet, being isolated from other protons. The methylene (B1212753) protons adjacent to the ester oxygen (C-1) and the chlorine atom (C-6) would resonate at different, downfield positions due to the electron-withdrawing effects of these heteroatoms. The remaining methylene groups in the alkyl chain would produce a series of overlapping multiplets in the more upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For this compound, one would expect to see signals for the carbonyl carbon of the ester, the methyl carbon of the acetate group, and the six individual carbons of the hexyl chain. The positions of the signals for C-1 and C-6 are particularly diagnostic, being shifted downfield by the adjacent oxygen and chlorine atoms, respectively. Such spectral data allows for the unambiguous confirmation of the compound's covalent bond framework. mdpi.commdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| CH₃-C=O | ~2.0 (s) | ~21.0 |

| -O-CH₂- (C1) | ~4.0 (t) | ~64.0 |

| -CH₂- (C2) | ~1.6 (m) | ~28.0 |

| -CH₂- (C3) | ~1.4 (m) | ~25.0 |

| -CH₂- (C4) | ~1.4 (m) | ~26.0 |

| -CH₂- (C5) | ~1.7 (m) | ~32.0 |

| -CH₂-Cl (C6) | ~3.5 (t) | ~45.0 |

| CH₃-C=O | N/A | ~171.0 |

| Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Multiplicity codes: s = singlet, t = triplet, m = multiplet. |

For more complex derivatives or to unambiguously assign all signals in the 1D spectra, advanced 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups (e.g., H1 with H2, H2 with H3, and so on, down to H5 with H6), confirming the linear connectivity of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon spectrum. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~64.0 ppm, definitively assigning them as C1 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the connection between the acetate group and the hexyl chain by observing a cross-peak between the protons on C-1 and the ester's carbonyl carbon.

TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide further insights into the spin systems and spatial proximities of atoms, respectively, which is crucial for determining the conformation of more complex or sterically hindered derivatives.

The full assignment of ¹H and ¹³C NMR spectra for derivatives is often accomplished with the aid of these 2D correlation experiments. mdpi.com

NMR spectroscopy is a highly effective tool for monitoring the progress of chemical reactions in situ, providing quantitative data on the consumption of reactants and the formation of products over time. chemrxiv.orgbath.ac.uk A reaction to synthesize this compound, for example, by the esterification of 6-chloro-1-hexanol (B31631), could be monitored by acquiring a series of ¹H NMR spectra at regular intervals. chemrxiv.org

By integrating the signals corresponding to a unique proton environment in the reactant (e.g., the -CH₂OH protons of 6-chloro-1-hexanol) and the product (e.g., the -CH₂OAc protons of this compound), one can determine the relative concentrations of these species at any given time. This allows for the calculation of reaction rates and the determination of reaction endpoints without the need for sample extraction and separate analysis. This approach is essential for mechanistic studies and process optimization. bath.ac.ukfu-berlin.de

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile organic compounds. unar.ac.id In the context of this compound, a sample would be injected into the gas chromatograph, where it is vaporized and passed through a column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

A pure sample of this compound would ideally produce a single peak in the gas chromatogram at a specific retention time. The presence of additional peaks would indicate impurities or byproducts from the synthesis, such as unreacted starting materials or side-products. As each separated component elutes from the GC column, it enters the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and records their mass spectrum, which serves as a molecular fingerprint. By comparing the obtained mass spectrum to a library database (like NIST or WILEY), the identity of the main product and any volatile impurities can be confirmed. researchgate.netumpr.ac.id

Table 2: Exemplary GC-MS Data for Analysis of a this compound Synthesis Mixture

| Retention Time (min) | Major m/z Fragments | Compound Identification | Purity/Impurity |

| 5.8 | 102, 67, 41 | 6-chloro-1-hexanol | Unreacted Starting Material |

| 8.2 | 117, 75, 43 | This compound | Main Product |

| 9.5 | 182, 121, 91 | Dimerization byproduct | Impurity |

| Note: Data is illustrative. Retention times and fragments depend on specific GC-MS conditions. |

While GC-MS is excellent for routine identification, High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used for the precise determination of a molecule's mass. mdpi.com This precision allows for the calculation of the elemental composition of the parent ion.

For a novel derivative of this compound, HR-ESI-MS can provide an exact mass measurement to four or more decimal places. This experimental mass can then be compared to the theoretical masses of possible molecular formulas. A close match between the measured and calculated mass provides strong evidence for the correct elemental formula, which is a critical step in the characterization of a new chemical entity. nih.gov For instance, the protonated molecule of this compound ([M+H]⁺) has a theoretical exact mass that can be calculated and verified with high accuracy, confirming its elemental formula of C₈H₁₅ClO₂.

Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Insights

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating the structure of organic molecules like this compound. The high-energy electron beam in an EI source ionizes the molecule, forming a molecular ion (M⁺˙) that is often energetically unstable. chemguide.co.uk This instability leads to the fragmentation of the molecular ion into smaller, characteristic charged fragments and neutral radicals. The resulting mass spectrum, a plot of relative abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Analysis of this fragmentation pattern provides crucial information for structural confirmation and offers insights into the underlying fragmentation mechanisms. orgchemboulder.comacdlabs.com

For this compound (molar mass: 178.66 g/mol ), the molecular ion peak [C₈H₁₅ClO₂]⁺˙ at m/z 178 would be expected. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 180 (the M+2 peak), with an intensity of approximately one-third of the molecular ion peak, would also be observed, confirming the presence of a single chlorine atom.

The fragmentation of this compound is guided by the functional groups present: the ester and the alkyl chloride. The primary fragmentation pathways include alpha-cleavage, inductive cleavage, McLafferty rearrangement, and loss of small neutral molecules.

Key Fragmentation Pathways:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most prominent alpha-cleavage for esters results in the formation of a stable acylium ion. For this compound, this would be the [CH₃CO]⁺ ion at m/z 43, which is often the base peak in the spectra of acetates. libretexts.org

Loss of the Acyl Group: Cleavage of the C-O bond can lead to the loss of an acetyl radical (•CH₃CO) or ketene (CH₂=C=O), resulting in a fragment corresponding to the chlorohexyl portion of the molecule.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene. In this case, it would lead to the loss of hexene and the formation of a charged enol.

Cleavage of the C-Cl Bond: The carbon-chlorine bond can break, leading to the loss of a chlorine radical (•Cl) to form an ion at m/z 143. Alternatively, the loss of HCl via an elimination reaction can also occur, producing a fragment at m/z 142.

Alkyl Chain Fragmentation: The hexyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units (representing CH₂ groups). libretexts.orgspectroscopyonline.com

By analyzing the m/z values and relative intensities of these fragment ions, the connectivity of the atoms in this compound can be unequivocally confirmed. The presence of the acylium ion at m/z 43 confirms the acetate group, while fragments containing chlorine confirm the chloro-substituted hexyl chain.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 178/180 | [C₈H₁₅ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 143 | [C₈H₁₅O₂]⁺ | Loss of •Cl |

| 117/119 | [C₅H₁₀Cl]⁺ | Cleavage of the ester C-O bond with loss of •CH₃COO |

| 104 | [C₄H₅O₂Cl]⁺˙ | McLafferty Rearrangement (loss of C₄H₈) |

| 87 | [C₄H₈Cl]⁺ | Cleavage at the beta-carbon relative to chlorine |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable method for the identification and analysis of chemical compounds by probing their molecular vibrations.

Identification of Characteristic Vibrational Modes for Functional Group Analysis

Every functional group exhibits characteristic vibrational frequencies (stretching and bending modes) that correspond to the absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light in Raman spectroscopy. vscht.cz The analysis of these vibrational modes in the spectrum of this compound allows for the unambiguous identification of its key structural features: the ester group, the alkyl chain, and the carbon-chlorine bond.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. masterorganicchemistry.comcaltech.edu This peak is typically found in the region of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibration of the ester, which appears as a strong band in the 1300-1000 cm⁻¹ region. caltech.edu The presence of the alkyl chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. libretexts.org The carbon-chlorine (C-Cl) single bond stretch gives rise to a moderately strong band in the fingerprint region, typically between 800 and 600 cm⁻¹, although its exact position can be influenced by the conformation of the molecule.

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the C-C backbone stretches and symmetric C-H vibrations would be readily observable.

Table 2: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2950-2850 | Strong |

| C=O (Ester) | Stretch | 1750-1735 | Very Strong |

| C-H (Alkyl) | Bend (Scissoring/Rocking) | 1470-1370 | Medium |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

Application in Reaction Progress Monitoring

Vibrational spectroscopy, particularly in-situ FT-IR, is a highly effective technique for real-time monitoring of chemical reactions. jascoinc.com It allows researchers to track the consumption of reactants and the formation of products by observing changes in the intensity of their respective characteristic absorption bands.

For the synthesis of this compound, which is typically formed via the esterification of 6-chloro-1-hexanol with an acetylating agent like acetic acid or acetyl chloride, IR spectroscopy can provide valuable kinetic and mechanistic data. The progress of the reaction can be monitored by observing:

Disappearance of Reactant Bands: A decrease in the intensity of the broad O-H stretching band of the 6-chloro-1-hexanol reactant (around 3500-3200 cm⁻¹).

Appearance of Product Bands: A simultaneous increase in the intensity of the sharp and strong C=O stretching band of the this compound product (around 1740 cm⁻¹) and the C-O stretching band (around 1240 cm⁻¹).

By plotting the absorbance of these key peaks against time, a reaction profile can be generated. This allows for the determination of reaction endpoints, the calculation of reaction rates, and the optimization of reaction conditions (e.g., temperature, catalyst loading) without the need for frequent sampling and offline analysis. d-nb.info This real-time analytical capability is crucial for ensuring efficient and controlled chemical synthesis.

Chromatographic Techniques in Research Scale Purification and Analysis

Chromatography is a fundamental separation technique in chemical research, essential for the isolation of desired compounds from reaction mixtures and for the assessment of their purity.

Flash Chromatography and Column Chromatography for Compound Isolation and Purification

Flash chromatography and traditional column chromatography are preparative techniques used to purify and isolate compounds on a research scale, from milligrams to kilograms. wikipedia.orgorgchemboulder.com These methods operate on the principle of differential adsorption of components in a mixture onto a solid stationary phase as a liquid mobile phase passes through it. orgchemboulder.com

For the purification of this compound, a moderately polar compound, normal-phase chromatography is typically employed. monash.edu

Stationary Phase: The most common stationary phase is silica (B1680970) gel (SiO₂), a polar adsorbent. beilstein-journals.orglibretexts.org

Mobile Phase (Eluent): A non-polar solvent system is used, with its polarity gradually increased to elute compounds of increasing polarity. A common choice is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. rochester.eduwfu.edu The optimal solvent ratio is typically determined beforehand using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu

In practice, the crude reaction mixture is concentrated and loaded onto the top of a prepared silica gel column. The eluent is then passed through the column, either by gravity (in traditional column chromatography) or under positive pressure using compressed air (in flash chromatography), which significantly speeds up the process. orgchemboulder.com The separated components are collected in sequential fractions as they exit the column. The composition of these fractions is then analyzed (e.g., by TLC) to identify and combine those containing the pure this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an advanced analytical chromatographic technique that provides high-resolution separations, making it ideal for assessing the purity of compounds and for quantitative analysis. halocolumns.com

For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

Stationary Phase: A non-polar stationary phase is used, typically silica particles that have been chemically modified with long alkyl chains, such as C18 (octadecylsilane) or C8. halocolumns.com

Mobile Phase: A polar mobile phase is employed, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol. The separation is achieved by running a gradient where the proportion of the organic solvent is increased over time, causing less polar compounds to elute later.

A small, precise volume of the sample solution is injected into the HPLC system. As the mobile phase carries the sample through the column, the components partition between the mobile and stationary phases. This compound, being moderately polar, will interact with the non-polar C18 stationary phase. Its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (flow rate, temperature, mobile phase composition).

A detector (e.g., UV-Vis or a mass spectrometer) at the column outlet measures the concentration of the eluting components, producing a chromatogram. The purity of the this compound sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared to a calibration curve constructed from the peak areas of known concentrations of a pure standard. halocolumns.com

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry |

Gas Chromatography (GC) for Separation and Analysis of Volatile Compounds

Gas Chromatography (GC) stands as a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. Its efficacy is rooted in the differential partitioning of sample components between a gaseous mobile phase and a stationary phase housed within a column. For a compound like this compound, which possesses sufficient volatility and thermal stability, GC offers a robust method for its identification and quantification.

The fundamental principle of GC involves the vaporization of the sample, which is then transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase. The separation is dictated by the physicochemical interactions of the analyte with the stationary phase. Compounds that interact more strongly with the stationary phase are retained longer and thus elute from the column later. The time it takes for a specific compound to travel through the column, from injection to detection, is known as its retention time, a key parameter for qualitative analysis.

Several factors influence the retention time of a compound in gas chromatography. These include the chemical nature of the stationary phase, the column temperature, the flow rate of the carrier gas, and the length and diameter of the column. By carefully controlling these parameters, a skilled chromatographer can achieve efficient separation of complex mixtures.

Instrumentation and Methodology

A standard gas chromatography system consists of an injector, a column housed in a temperature-controlled oven, a detector, and a data acquisition system. The sample is introduced into the heated injector port, where it is vaporized and swept onto the column by the carrier gas, typically helium or nitrogen.

The choice of the GC column is critical for a successful separation. Capillary columns, which are long, narrow tubes with the stationary phase coated on the inner wall, are most commonly used due to their high resolution and efficiency. The stationary phase itself is a non-volatile liquid or solid that interacts with the sample components. For a moderately polar compound like this compound, a stationary phase of intermediate polarity, such as one containing phenyl or cyanopropyl functional groups, would be a suitable choice. Non-polar stationary phases, like polydimethylsiloxane, separate compounds primarily based on their boiling points.